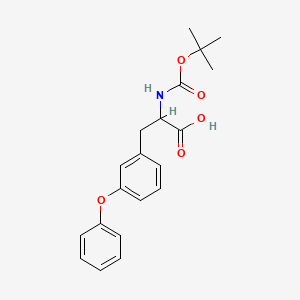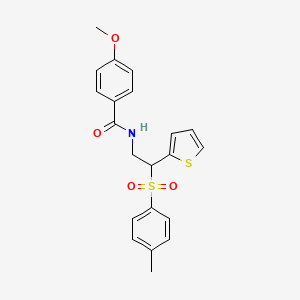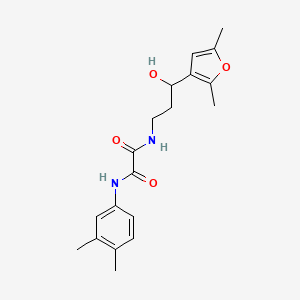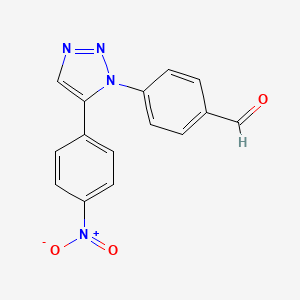
Phenyl(4-tosylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-tosylpiperazin-1-yl)methanone is a chemical compound with the empirical formula C18H20N2O3S . It has a molecular weight of 344.43 . This compound is used in early discovery research .
Molecular Structure Analysis
The SMILES string for this compound isCC1=CC=C(C=C1)S(=O)(N(CC2)CCN2C(C3=CC=CC=C3)=O)=O . This provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 344.43 and its empirical formula is C18H20N2O3S .Mechanism of Action
The mechanism of action of Phenyl(4-tosylpiperazin-1-yl)methanone involves the inhibition of the reuptake of neurotransmitters. It acts as a competitive inhibitor of the transporters responsible for the uptake of dopamine and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve mood, and reduce anxiety. It has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phenyl(4-tosylpiperazin-1-yl)methanone in lab experiments is its high purity and stability. It can be synthesized in large quantities, making it readily available for research purposes. However, one of the limitations is that it has not been extensively studied in vivo, and its long-term effects are not well understood.
Future Directions
There are several possible future directions for research on Phenyl(4-tosylpiperazin-1-yl)methanone. One area of interest is its potential use as a treatment for neurological disorders, including depression, anxiety, and schizophrenia. Another area of interest is its neuroprotective effect and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action and long-term effects of this compound.
Synthesis Methods
Phenyl(4-tosylpiperazin-1-yl)methanone can be synthesized using various methods, including the reaction of 4-tosylpiperazine with phenyl chloroformate. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Phenyl(4-tosylpiperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the uptake of certain neurotransmitters, such as dopamine and norepinephrine. This makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Safety and Hazards
properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-9-17(10-8-15)24(22,23)20-13-11-19(12-14-20)18(21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJRRXMJXLLOAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)
![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)




![N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2394071.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2394073.png)
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)